
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the cyclization of appropriate precursors, such as 4-bromobenzaldehyde and pyrrolidine derivatives, under acidic or basic conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Scientific Research Applications
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry
The compound serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. It can undergo various chemical reactions, including:
- Oxidation : Using oxidizing agents like potassium permanganate, leading to carboxylic acids or ketones.
- Reduction : Employing reducing agents such as sodium borohydride to form alcohols or amines.
- Substitution : The bromophenyl group can participate in nucleophilic substitution reactions with amines or thiols.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can significantly reduce the viability of cancer cells, particularly A549 human lung adenocarcinoma cells. For instance, certain substitutions on the phenyl ring led to reduced cell viability at concentrations as low as 100 µM .
Compound | Substitution Type | A549 Cell Viability (%) |
---|---|---|
Base | None | 78-86 |
6 | 4-Chlorophenyl | 64 |
7 | 4-Bromophenyl | 61 |
8 | 4-Dimethylaminophenyl | Significantly lower |
The incorporation of free amino groups enhances anticancer activity while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. It showed promising activity against certain Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values exceeding 64 µg/mL against Gram-negative pathogens but demonstrating effectiveness against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
- Anticancer Activity Study : A derivative demonstrated potent anticancer effects compared to standard treatments like cisplatin, highlighting the structure-dependent nature of its activity .
- Antimicrobial Evaluation : Another study focused on selective antimicrobial activity against resistant strains, showcasing potential for developing new therapeutic agents .
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between the compound and its biological targets. For example, certain derivatives inhibited the BACE-1 enzyme involved in Alzheimer's disease with IC50 values around 340 nM, indicating strong inhibitory potential . These studies confirm key interactions between the bromophenyl moiety and specific enzyme residues.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various receptors and enzymes, modulating their activity. The pyrrolidine ring and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group but differs in its heterocyclic structure and functional groups.
4-Bromophenylacetic acid: This compound has a simpler structure with a bromophenyl group attached to an acetic acid moiety.
The unique combination of functional groups in this compound makes it distinct and valuable for various research applications.
Biological Activity
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 91348-51-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by various studies and data tables.
Chemical Structure
The compound features a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid moiety, which are critical for its biological interactions. The presence of the bromine atom may enhance its reactivity and interaction with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. A study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing structure-dependent activity.
Key Findings:
- Cytotoxicity : Compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells was significantly reduced by certain substitutions on the phenyl ring:
Compound | Substitution Type | A549 Cell Viability (%) |
---|---|---|
Base | None | 78-86 |
6 | 4-Chlorophenyl | 64 |
7 | 4-Bromophenyl | 61 |
8 | 4-Dimethylaminophenyl | Significantly lower |
The incorporation of free amino groups was found to enhance anticancer activity while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various multidrug-resistant pathogens. The results indicated promising activity against certain Gram-positive bacteria.
Antimicrobial Testing Results:
- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values greater than 64 µg/mL against Gram-negative pathogens, indicating limited activity in this category but showed effectiveness against Gram-positive strains .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymes : Some derivatives have been shown to inhibit the BACE-1 enzyme, which is implicated in Alzheimer's disease, with IC50 values around 340 nM , indicating strong inhibitory potential .
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between the compound and its biological targets, highlighting key interactions with enzyme active sites that contribute to its inhibitory effects .
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
- Study on Anticancer Activity : A derivative was found to exert potent anticancer effects, demonstrating lower viability in cancer cells compared to standard treatments like cisplatin .
- Antimicrobial Evaluation : Another study highlighted the selective antimicrobial activity against resistant strains, showcasing the potential for developing new therapeutic agents targeting resistant infections .
Q & A
Q. What are the common synthetic routes for preparing 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
Basic
The compound is typically synthesized via condensation of 4-bromobenzaldehyde with pyrrolidine-2,5-dione under acidic conditions. Catalysts like hydrochloric acid and elevated temperatures (~80–100°C) are employed to drive the reaction to completion. The bromophenyl substituent introduces steric and electronic effects that may alter reaction kinetics compared to chlorophenyl analogs .
Advanced
Optimizing yield requires precise control of stoichiometry, solvent polarity (e.g., ethanol or DMF), and catalyst loading. For example, substituting HCl with Lewis acids (e.g., ZnCl₂) can enhance regioselectivity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted aldehyde or oxidized derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Basic
Key techniques include:
- ¹H/¹³C NMR : To confirm the pyrrolidine ring structure, bromophenyl substituent, and carboxylic acid group.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch) verify functional groups.
- Mass Spectrometry (HRMS) : To determine molecular weight (theoretical: 284.08 g/mol for C₁₁H₁₀BrNO₃).
Advanced
For resolving ambiguities (e.g., tautomerism or rotational isomers), 2D NMR (COSY, HSQC) and X-ray crystallography are recommended. Hyphenated techniques like LC-MS can detect trace impurities (<0.1%) from incomplete reactions .
Q. How does the bromophenyl substituent influence the compound’s biological activity compared to chlorophenyl analogs?
Basic
The bromine atom’s larger atomic radius and lower electronegativity (vs. chlorine) may enhance lipophilicity, potentially improving membrane permeability in cellular assays. Studies on chlorophenyl analogs show antimicrobial activity (MIC ~10–50 µM against S. aureus), suggesting bromophenyl derivatives could exhibit similar or enhanced effects .
Advanced
Mechanistic studies should compare halogen-specific interactions with target proteins (e.g., via molecular docking). Bromine’s polarizability may strengthen van der Waals interactions in enzyme active sites. In vitro assays (e.g., enzyme inhibition kinetics) paired with SAR analysis can quantify these effects .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Advanced
Discrepancies often arise from variations in solvent purity, temperature, or crystallinity. For example, solubility in DMSO ranges from 20–50 mg/mL depending on hydration state. Systematic studies using dynamic light scattering (DLS) and differential scanning calorimetry (DSC) can identify polymorphic forms. Standardizing solvent systems (e.g., USP buffers) and reporting detailed experimental conditions (e.g., equilibration time) are essential .
Q. What strategies are effective for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?
Advanced
- Carboxylic acid modifications : Esterification (via SOCl₂/ROH) or amide coupling (EDC/HOBt) to explore bioavailability.
- Pyrrolidine ring substitutions : Introduce methyl groups at C3/C4 to assess steric effects on target binding.
- Halogen replacement : Synthesize fluoro or iodo analogs to compare electronic profiles. Reaction conditions must balance reactivity and stability; for example, Pd-catalyzed cross-coupling for aryl substitutions .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Advanced
Low-level impurities (e.g., dehalogenated byproducts or residual solvents) require UHPLC-MS/MS with detection limits <0.01%. Method validation should include spike/recovery tests in matrices like plasma or cell lysate. For chiral purity, chiral HPLC (e.g., Chiralpak IC column) can separate enantiomers if asymmetric centers form during synthesis .
Q. How does the compound’s stability vary under different storage conditions?
Basic
Store at −20°C in airtight, light-protected containers. The carboxylic acid group is prone to hygroscopicity; desiccants (e.g., silica gel) are recommended. Stability in solution (DMSO or PBS) is limited to 1–2 weeks at 4°C.
Advanced
Degradation pathways include:
- Hydrolysis : Carboxylic acid → lactam under basic conditions.
- Photodegradation : UV exposure cleaves the C-Br bond.
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring can establish shelf-life guidelines .
Q. What computational approaches predict the compound’s interactions with biological targets?
Advanced
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes like COX-2 or kinases.
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
- QSAR models : Use Hammett constants (σ) for bromophenyl to correlate electronic effects with IC₅₀ values. Validate predictions with SPR (surface plasmon resonance) binding assays .
Properties
IUPAC Name |
1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFOXHGBFTXKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387779 | |
Record name | 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91348-51-5 | |
Record name | 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.